molecular formula C10H16N2 B2407014 N1-methyl-N1-propylbenzene-1,2-diamine CAS No. 1094813-04-3

N1-methyl-N1-propylbenzene-1,2-diamine

Cat. No. B2407014
CAS RN: 1094813-04-3
M. Wt: 164.252
InChI Key: AQKCEEDYFUOWCU-UHFFFAOYSA-N
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Description

N1-methyl-N1-propylbenzene-1,2-diamine is a synthetic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2/c1-3-8-12(2)10-7-5-4-6-9(10)11/h4-7H,3,8,11H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Anti-Inflammatory Effects

N1-benzyl-4-methylbenzene-1,2-diamine (BMD), a novel synthetic compound similar to N1-methyl-N1-propylbenzene-1,2-diamine, has been identified to have anti-inflammatory effects. It suppresses nuclear factor-kappaB (NF-kappaB) dependent expression of inducible nitric oxide synthase in macrophages, thereby potentially offering therapeutic potential in nitric oxide-associated inflammatory diseases (Shin et al., 2005).

Oxidation Studies

A study on the oxidation of n-propylbenzene, which shares structural similarities with this compound, has provided insights into the oxidation mechanisms of such compounds. This research is essential for understanding the chemical behavior of aromatic compounds under various conditions (Dagaut et al., 2002).

Synthesis and Characterization of Complexes

The synthesis and characterization of macrocyclic Schiff-base complexes using polyamine ligands related to this compound have been conducted. This research contributes to the broader understanding of the chemical properties and potential applications of these types of compounds (Keypour et al., 2008).

Catalytic Activity in Multicomponent Reactions

The catalytic activity of N1,N1,N2,N2-tetramethylethane-1,2-diamine, a compound with structural similarities, has been explored. This research sheds light on potential catalytic applications of this compound in various chemical reactions (Zare et al., 2017).

Preparation of CO2 Adsorbents

Research on the preparation of CO2 adsorbents using compounds structurally related to this compound has demonstrated their potential use in environmental applications, specifically for carbon capture (Sim et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-N-methyl-2-N-propylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-8-12(2)10-7-5-4-6-9(10)11/h4-7H,3,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKCEEDYFUOWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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